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Compound Name:
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hydrochloride

Cat. No.: B1400871 Get Quote

An In-Depth Technical Guide to Isoquinolin-6-ylboronic acid hydrochloride: Structure,

Properties, and Applications

Introduction
Within the landscape of medicinal chemistry, the isoquinoline scaffold is recognized as a

"privileged structure"—a molecular framework that is capable of binding to multiple biological

targets with high affinity.[1][2][3] This structural motif is a cornerstone in a wide array of

pharmaceuticals, demonstrating activities across therapeutic areas including oncology,

infectious diseases, and neurology.[1][2] Concurrently, the field of synthetic organic chemistry

has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, among

which the Suzuki-Miyaura reaction is preeminent for its robustness and functional group

tolerance.[4][5] This reaction critically relies on organoboron compounds, particularly boronic

acids, as key coupling partners.[6]

Isoquinolin-6-ylboronic acid hydrochloride emerges at the intersection of these two vital

areas. It is a bifunctional reagent that provides chemists with a direct and versatile tool to

incorporate the valuable isoquinoline core into complex molecular architectures. As a stable,

crystalline solid, this hydrochloride salt offers superior handling and storage properties

compared to the free boronic acid, making it an indispensable building block for researchers,

scientists, and drug development professionals. This guide provides a senior-level technical
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overview of its structure, properties, core applications, and best practices for its use in a

research setting.

Chapter 1: Molecular Profile and Physicochemical
Properties
A precise understanding of a reagent's chemical and physical properties is fundamental to its

effective application. Isoquinolin-6-ylboronic acid hydrochloride is primarily available as a

hydrated salt, which influences its molecular weight and solubility characteristics.

Chemical Structure and Formula
The compound consists of an isoquinoline ring system functionalized with a boronic acid group

(-B(OH)₂) at the 6-position. The basic nitrogen atom of the isoquinoline ring is protonated and

forms a salt with a chloride anion.

Chemical Name: Isoquinolin-6-ylboronic acid hydrochloride

Synonyms: 6-Isoquinolineboronic acid hydrochloride

CAS Number: 1236031-63-2[7]

Molecular Formula (Anhydrous): C₉H₈BNO₂·HCl[7]

Molecular Formula (Pentahydrate): C₉H₉BClNO₂ · 5H₂O[8]

Caption: Chemical structure and basic properties of Isoquinolin-6-ylboronic acid
hydrochloride.

Physicochemical Data
The properties of this reagent are critical for designing experimental conditions, including

solvent selection and reaction stoichiometry. The data presented below is consolidated from

leading chemical suppliers.
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Property Value Source

CAS Number 1236031-63-2 Synthonix[7], Sigma-Aldrich[8]

Molecular Formula C₉H₈BNO₂·HCl Synthonix[7]

Molecular Weight 209.44 g/mol (anhydrous) Synthonix[7]

Molecular Weight 299.51 g/mol (pentahydrate) Sigma-Aldrich[8]

Appearance Solid Sigma-Aldrich[8]

Purity Typically ≥97% Synthonix[7]

InChI Key
MKNBRFWRIQVMGU-

UHFFFAOYSA-N
Synthonix[7]

SMILES c1ncc2c(c1)cc(cc2)B(O)O.Cl Synthonix[7]

Expert Insight: The presence of the hydrochloride salt significantly enhances the compound's

bench-top stability. Boronic acids are susceptible to dehydration to form cyclic boroxine

anhydrides and protodeboronation under certain conditions.[4] The salt form mitigates these

degradation pathways. When using the hydrated form, it is crucial to account for the mass of

water to ensure accurate stoichiometry in reactions.

Chapter 2: Synthesis and Purification
While Isoquinolin-6-ylboronic acid hydrochloride is commercially available, understanding

its synthesis provides valuable context for its reactivity and potential impurities. The synthesis

of aryl boronic acids typically involves the conversion of an aryl halide into an organometallic

intermediate, which is then quenched with a boron electrophile.

General Synthetic Strategy
The most common laboratory-scale synthesis involves a halogen-metal exchange followed by

electrophilic trapping.

Caption: Conceptual workflow for the synthesis of an aryl boronic acid hydrochloride.

Causality in Experimental Choices:
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Halogen-Metal Exchange: This step transforms the relatively unreactive C-Br bond into a

highly nucleophilic C-Li or C-Mg bond. The reaction is typically performed at low

temperatures (e.g., -78 °C) to prevent side reactions with other electrophilic sites on the

isoquinoline ring.

Electrophilic Quench: Trialkyl borates are used as the boron source. The boron atom is

electrophilic and readily attacked by the organometallic intermediate.

Acidic Workup: The initial product is a boronate ester. Hydrolysis under acidic conditions

(using HCl) serves two purposes: it cleaves the ester to yield the free boronic acid, and it

protonates the basic isoquinoline nitrogen to form the final hydrochloride salt, which often

aids in purification by crystallization.

Chapter 3: Core Application: The Suzuki-Miyaura
Cross-Coupling Reaction
The paramount application of Isoquinolin-6-ylboronic acid hydrochloride is as a coupling

partner in the Suzuki-Miyaura reaction to form C-C bonds.[4][5] This reaction is a cornerstone

of modern synthetic chemistry due to its mild conditions and broad substrate scope.[9]

The Catalytic Cycle
The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the

boronic acid. The generally accepted mechanism proceeds through three key stages.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:
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Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming

a Pd(II) intermediate. This is often the rate-limiting step.

Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium

center. This crucial step requires activation of the boronic acid by a base to form a more

nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer.[5][6] The choice

of base is critical and must be strong enough to form the ate complex but not so strong as to

cause undesired side reactions.

Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from

the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to

continue the cycle.

Representative Experimental Protocol
This protocol describes a general procedure for coupling Isoquinolin-6-ylboronic acid
hydrochloride with an aryl bromide.

Self-Validating System: This protocol incorporates steps for ensuring reaction completion and

verifying product identity, which are essential for trustworthiness.

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine the aryl bromide (1.0 eq.), Isoquinolin-6-ylboronic acid hydrochloride
(1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

Rationale: An excess of the boronic acid is often used to drive the reaction to completion.

The choice of base depends on the substrate's sensitivity; K₃PO₄ is a strong, non-

nucleophilic base suitable for many systems.[9]

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and/or a

combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos,

XPhos).

Rationale: The ligand stabilizes the palladium catalyst, prevents its precipitation as

palladium black, and modulates its reactivity to promote the desired catalytic cycle.
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O).

Rationale: The water is essential for dissolving the inorganic base and facilitating the

formation of the boronate "ate" complex. The organic solvent solubilizes the organic

reactants and catalyst. Degassing is critical to remove oxygen, which can oxidize and

deactivate the Pd(0) catalyst.

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110

°C) with vigorous stirring.

Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the

starting aryl bromide is consumed.

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with

an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic

salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.

Characterization (Self-Validation): Purify the crude product by flash column chromatography

on silica gel. Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass

spectrometry to confirm its identity and purity.

Chapter 4: Significance in Medicinal Chemistry and
Drug Discovery
The isoquinoline nucleus is a key pharmacophore in numerous FDA-approved drugs. Its rigid,

planar structure and hydrogen-bonding capabilities allow it to interact effectively with biological

macromolecules.

Isoquinolin-6-ylboronic acid hydrochloride provides a direct entry point for incorporating this

privileged scaffold into new chemical entities (NCEs). Drug discovery programs often rely on

the rapid synthesis of compound libraries for high-throughput screening. This reagent is an

ideal building block for such endeavors.
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Caption: Use of Isoquinolin-6-ylboronic acid hydrochloride in a drug discovery workflow.

Chapter 5: Handling, Storage, and Safety
Proper handling and storage are paramount for maintaining the reagent's integrity and ensuring

laboratory safety.
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Safety and Hazard Information
Based on available Safety Data Sheets (SDS), the compound is classified with the following

hazards:

Signal Word: Danger[8]

Hazard Statements:

H301: Toxic if swallowed.[8]

H318: Causes serious eye damage.[8]

Precautionary Statements:

P264: Wash skin thoroughly after handling.

P280: Wear protective gloves/eye protection/face protection.[10]

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage Protocol
Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate Personal

Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant

gloves.[11] Avoid inhalation of dust and prevent contact with skin and eyes.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

Recommended storage temperatures are often refrigerated (2-8°C) or frozen (-20°C) to

maximize shelf life.[10] It is crucial to protect the compound from moisture to prevent

hydrolysis and degradation.[10]

Conclusion
Isoquinolin-6-ylboronic acid hydrochloride is a high-value, versatile chemical reagent that

serves as a critical bridge between the foundational importance of the isoquinoline scaffold and
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the synthetic power of palladium-catalyzed cross-coupling. Its stability as a hydrochloride salt,

combined with its reactivity in the Suzuki-Miyaura reaction, makes it an indispensable tool for

chemists engaged in the synthesis of complex organic molecules. For professionals in drug

discovery, it represents a key building block for the efficient generation of novel compounds

with therapeutic potential. A thorough understanding of its properties, reaction mechanisms,

and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic

utility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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